4-Chloro-2-methylbenzoic acid

Overview

Description

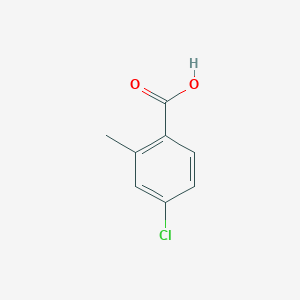

4-Chloro-2-methylbenzoic acid (CAS RN: 7499-07-2) is a substituted benzoic acid derivative with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . It features a chlorine atom at the para position (C4) and a methyl group at the ortho position (C2) on the benzene ring. This compound is a crystalline solid with a melting point of 172–173°C and is commercially available in high purity (≥97%) for research and industrial applications .

Synthesis: The compound is synthesized via the oxidation of 4-chloro-o-xylene using methods such as ferric chloride (FeCl₃)-catalyzed chlorination followed by oxidative conversion . Its structural identity is confirmed through spectroscopic techniques (e.g., IR, NMR) and X-ray crystallography .

Applications: It serves as a precursor in pharmaceuticals, agrochemicals, and material science, leveraging its aromatic and carboxylic acid functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid through a multi-step reaction process. One common method involves the Friedel-Crafts acylation of 4-chlorotoluene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-methylbenzoic acid. This process is carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-chlorophthalic acid.

Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-chloro-2-methylbenzyl alcohol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: 4-Chloro-2-methylbenzyl derivatives.

Oxidation: 4-Chlorophthalic acid.

Reduction: 4-Chloro-2-methylbenzyl alcohol.

Scientific Research Applications

Synthesis Applications

4-Chloro-2-methylbenzoic acid serves as a key intermediate in the synthesis of several important compounds:

- 4-Chloro-2-methylbenzophenone : Synthesized via Friedel-Crafts acylation with benzene.

- 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid : Another derivative that can be produced using this compound.

- 4-Chloro-2-methyl-3-nitrobenzoic acid methyl ester : A methyl ester derivative useful in various chemical reactions .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate for developing various drugs. Its derivatives have been explored for their potential therapeutic effects:

- Anti-inflammatory Agents : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis.

- Antimicrobial Compounds : Certain synthesized derivatives have shown antimicrobial activity, which could lead to new treatments for infections .

Agrochemical Applications

This compound is also significant in agriculture:

- Herbicide Production : It is used in synthesizing herbicides that control broadleaf weeds. The compound's derivatives are effective in agricultural applications due to their selective action against unwanted plant species .

Case Study 1: Synthesis of 4-Chloro-2-methylbenzophenone

In a laboratory setting, researchers successfully synthesized 4-chloro-2-methylbenzophenone from this compound through Friedel-Crafts acylation. The reaction demonstrated high yields and purity, showcasing the compound's utility in producing valuable intermediates for pharmaceuticals and dyes.

Case Study 2: Antimicrobial Activity of Derivatives

A study evaluated the antimicrobial properties of several derivatives of this compound. Results indicated that certain derivatives exhibited significant activity against common pathogens, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The chlorine and methyl groups on the benzene ring influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The table below compares key properties of 4-chloro-2-methylbenzoic acid with its positional isomers and analogs:

Key Observations:

- Positional Isomerism : The placement of chlorine and methyl groups significantly impacts physicochemical properties. For example, ortho-substituted derivatives (e.g., this compound) exhibit higher acidity compared to meta-substituted analogs due to proximity effects .

- Synthetic Accessibility : this compound is more readily synthesized than brominated analogs (e.g., 4-bromo-2-chloro-6-methylbenzoic acid), which require specialized halogenation steps .

- Commercial Availability : this compound is widely available in bulk quantities, whereas isomers like 3-chloro-4-methylbenzoic acid are less common, reflecting differences in demand and synthesis complexity .

Functional Group Modifications

Carboxylic Acid Derivatives

- 4-Chloro-2-methylbenzamide : Generated via amidation, this derivative is explored in drug discovery for improved bioavailability compared to the parent acid .

- Methyl Esters : Esterification (e.g., methyl 4-chloro-2-methylbenzoate) enhances volatility for gas chromatography applications .

Substituent Variations

- 4-Chloro-2-methoxybenzoic acid (CAS 1261896-06-3): Replacing the methyl group with methoxy (OCH₃) increases polarity and hydrogen-bonding capacity, making it suitable for cocrystal formation in supramolecular chemistry .

- 4-Chloro-2-methylbenzonitrile: The cyano group (CN) introduces nitrile reactivity, enabling participation in nucleophilic addition reactions .

Research and Industrial Significance

- Pharmaceuticals : Derivatives of this compound are intermediates in synthesizing peroxisome proliferator-activated receptor (PPAR) agonists, which are studied for metabolic disorder treatments .

- Material Science: Cocrystals with 4-methylbenzoic acid (e.g., 2-amino-4-chloro-6-methylpyrimidine cocrystal) demonstrate enhanced stability for optoelectronic applications .

Biological Activity

4-Chloro-2-methylbenzoic acid (CAS No. 7499-07-2) is an organic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₇ClO₂

- Molecular Weight : 170.59 g/mol

- Appearance : White to yellow powder or crystalline solid

Synthesis and Applications

This compound is primarily used as an intermediate in the synthesis of various compounds, including:

- 4-chloro-2-methylbenzophenone via Friedel-Crafts acylation with benzene.

- 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid .

- 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester .

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the inhibitory effects of various benzoic acid derivatives against different microbial strains, suggesting that these compounds could serve as potential antibiotic agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown potential in inhibiting neurolysin and angiotensin-converting enzyme (ACE), which are crucial in various physiological processes . The inhibition of ACE is particularly relevant for developing antihypertensive medications.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study involving rats, the compound was administered at varying doses, revealing a dose-dependent relationship between exposure and body weight reduction, alongside histopathological changes . The findings suggest a need for caution when considering this compound for therapeutic applications.

The biological activity of this compound may be attributed to its structural characteristics, which allow it to interact with biological macromolecules such as proteins and enzymes. Its action environment can vary significantly based on the presence of other chemicals and the physiological conditions in which it is applied.

Research Findings Summary Table

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives demonstrated that this compound significantly inhibited the growth of pathogenic bacteria, suggesting its potential as a natural preservative or therapeutic agent against infections .

- Toxicological Assessment : In a chronic toxicity study involving ICR mice, long-term exposure to this compound resulted in decreased body weights and organ enlargement, highlighting the need for thorough safety evaluations before clinical application .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-2-methylbenzoic acid derivatives?

- Methodology : A common approach involves chlorination of methyl-substituted benzoic acid precursors using thionyl chloride (SOCl₂) as a chlorinating agent. For example, chlorosulfonation of 2-methylbenzoic acid derivatives can yield sulfonyl intermediates, which are further functionalized. Reaction conditions (e.g., temperature, catalyst) significantly influence yields. Catalysts like dimethylformamide (DMF) may accelerate reactions .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates via recrystallization or column chromatography .

Q. How can I characterize this compound and its derivatives?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions using - and -NMR. Chlorine and methyl groups induce distinct splitting patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and C-Cl (550–850 cm) stretches .

- Mass Spectrometry : Use high-resolution MS to verify molecular weights and fragmentation patterns .

Q. What safety protocols are critical when handling chlorinated benzoic acids?

- Recommendations :

- Use engineering controls (fume hoods) to limit airborne exposure.

- Wear PPE (gloves, goggles) to prevent skin/eye contact.

- Store compounds in airtight containers away from moisture and oxidizers.

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can I functionalize this compound to introduce sulfonamide or sulfonyl groups?

- Methodology :

- Sulfonation : React with chlorosulfonic acid to introduce sulfonyl chloride groups. Subsequent amination with amines (e.g., methylamine) yields sulfonamide derivatives.

- Example : 2-Chloro-4-(methylsulfonamido)benzoic acid synthesis involves sulfonation followed by nucleophilic substitution .

Q. What computational tools can predict synthetic pathways for novel derivatives?

- Approach :

- Use AI-driven platforms (e.g., Reaxys, Pistachio) to analyze retrosynthetic routes and reaction feasibility.

- Validate predictions with DFT calculations to assess thermodynamic stability and transition states .

- Case Study : Retrosynthesis of this compound esters was optimized using template-based relevance scoring, reducing trial-and-error experimentation .

Q. How do I resolve contradictions in reported reaction yields for chlorinated benzoic acid derivatives?

- Analysis Framework :

- Compare reaction conditions (temperature, catalyst load, solvent) across studies.

- Conduct controlled experiments to isolate variables (e.g., catalyst vs. solvent effects).

- Use statistical tools (e.g., ANOVA) to identify significant factors.

Properties

IUPAC Name |

4-chloro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFKOBGFMUIWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324678 | |

| Record name | 4-Chloro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-07-2 | |

| Record name | 4-Chloro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7499-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-chloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.